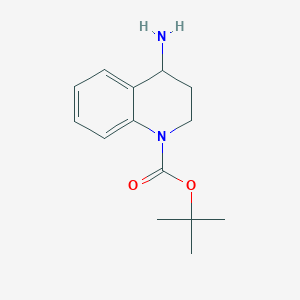

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-11(15)10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMGKXNAGCGTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592924 | |

| Record name | tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-95-0 | |

| Record name | tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-3,4-dihydroquinoline-1(2Ð?)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. While specific experimental protocols and biological activity data for this particular molecule are not extensively documented in publicly available literature, this guide leverages information on closely related analogs to provide valuable context for researchers.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a dihydroquinoline core. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the dihydroquinoline ring and an amino group at the 4-position.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C14H20N2O2 | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 944906-95-0 | [1] |

Below is a 2D representation of the chemical structure.

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

For the target molecule, a plausible synthetic route could involve the following conceptual steps:

Caption: Conceptual synthetic workflow.

General Experimental Considerations (based on related syntheses):

-

Protection of the Aniline Nitrogen: The synthesis would likely begin with an N-Boc protected aniline derivative to prevent side reactions and to introduce the tert-butoxycarbonyl group.

-

Cyclization: A common method to form the dihydroquinoline ring is the Friedländer annulation or similar acid-catalyzed cyclization reactions.

-

Introduction of the Amino Group: The amino group at the 4-position could be introduced via reductive amination of a corresponding dihydroquinolin-4-one precursor. This would involve reacting the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

Note: These are generalized steps, and the specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for this particular substrate.

Characterization Data

Specific characterization data such as ¹H NMR, ¹³C NMR, or mass spectrometry for this compound are not available in public databases. For research purposes, synthesis of this compound would require full characterization to confirm its identity and purity.

Potential Biological Activity and Applications

While there is no direct biological data for this compound, the dihydroquinoline and tetrahydroquinoline scaffolds are present in numerous biologically active molecules. Derivatives of these ring systems have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents

-

Antimicrobial Agents

-

Antiviral Agents

-

Cardiovascular Drugs

-

Central Nervous System (CNS) active agents

The presence of the Boc-protecting group makes this molecule a valuable intermediate in medicinal chemistry, allowing for further functionalization of the amino group or the aromatic ring to generate libraries of compounds for drug discovery screening.

The logical relationship for its utility in drug discovery is outlined below:

References

Technical Guide: Physical Properties of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of the chemical compound tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This compound is a heterocyclic amine that serves as a valuable intermediate in medicinal chemistry and organic synthesis. A comprehensive understanding of its physical characteristics is essential for its effective use in research and development.

Core Physical Properties

Quantitative data for several key physical properties of this compound are limited in publicly available literature. The table below summarizes the available computed and basic identification data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 248.32 g/mol | PubChem[2] |

| CAS Number | 944906-95-0 | ChemicalBook[3] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in available safety data sheets or chemical databases.[4] Researchers should determine these properties empirically for their specific lots of material.

Experimental Protocols

Due to the absence of specific published experimental protocols for determining the physical properties of this exact compound, a general methodology for the determination of a melting point for a solid organic compound is provided below as a representative example.

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of the crystalline compound is finely crushed into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The sample is observed for the initial signs of melting (the point at which the first liquid drop appears) and the completion of melting (the point at which the entire sample becomes a clear liquid).

-

Reporting: The melting point is recorded as a range between the temperature of initial and complete melting.

Conceptual Workflow for Synthesis and Analysis

As this compound is primarily used as a synthetic intermediate, the following diagram illustrates a general workflow for its synthesis and subsequent characterization, which is typical for compounds of this class.[5]

Caption: A conceptual diagram illustrating the general synthetic and analytical workflow for producing and verifying dihydroquinoline intermediates.

References

- 1. This compound | C14H20N2O2 | CID 18337536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 944906-95-0 [amp.chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Chemical characteristics of N-Boc-4-amino-3,4-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of N-Boc-4-amino-3,4-dihydroquinoline. The content is curated for professionals in chemical research and drug development, offering detailed experimental protocols, data summaries, and workflow visualizations.

Core Chemical Characteristics

N-Boc-4-amino-3,4-dihydroquinoline, also known as tert-butyl (3,4-dihydroquinolin-4-yl)carbamate, is a heterocyclic organic compound. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino function at the 4-position makes it a stable intermediate for further chemical modifications. The 4-aminoquinoline core is a significant scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of 4-aminoquinoline have been investigated for a variety of therapeutic applications, including as antimalarial, anticancer, and anti-inflammatory agents.[1]

Quantitative Data Summary

Precise experimental data for N-Boc-4-amino-3,4-dihydroquinoline is not extensively reported in publicly available literature. The following table includes data for the closely related analog, tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate, which can serve as a reasonable estimate.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[2] |

| Molecular Weight | 248.32 g/mol | PubChem[2] |

| Monoisotopic Mass | 248.152478 g/mol | PubChem[2] |

| Predicted XlogP | 2.6 | PubChem[2] |

| Physical State | Solid (Predicted) | |

| Solubility | Soluble in organic solvents like DCM, THF | General |

Spectroscopic and Spectrometric Data

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra would be key in confirming the structure of the molecule.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of δ 7.0-8.5 ppm. The protons on the dihydro portion of the ring would appear as multiplets in the upfield region. A large singlet around δ 1.4 ppm would correspond to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with those attached to nitrogen appearing at a characteristic chemical shift. The carbonyl carbon of the Boc group is expected around δ 155 ppm, and the quaternary and methyl carbons of the tert-butyl group would be found at approximately δ 80 and δ 28 ppm, respectively.[3]

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C=O Stretching: A strong absorption band in the region of 1680-1720 cm⁻¹ for the carbonyl group of the Boc protector.

-

C-N Stretching: Bands in the fingerprint region (around 1200-1300 cm⁻¹) corresponding to the C-N bonds.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 249.16.

Experimental Protocols

Detailed experimental protocols for the synthesis of N-Boc-4-amino-3,4-dihydroquinoline are not explicitly published. However, a plausible synthetic route can be devised based on established chemical transformations. The synthesis would likely involve two key steps: the preparation of the precursor 4-amino-3,4-dihydroquinoline, followed by the protection of the amino group with the Boc moiety.

Synthesis of 4-Amino-3,4-dihydroquinoline

One potential route to the precursor is the reduction of 4-aminoquinoline.

Materials:

-

4-aminoquinoline

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or another appropriate solvent

Procedure:

-

Dissolve 4-aminoquinoline in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-amino-3,4-dihydroquinoline.

N-Boc Protection of 4-Amino-3,4-dihydroquinoline

This is a standard procedure for the protection of primary amines.[4]

Materials:

-

4-amino-3,4-dihydroquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

Procedure:

-

Dissolve 4-amino-3,4-dihydroquinoline in DCM in a round-bottom flask.

-

Add triethylamine to the solution.

-

Add a solution of Boc₂O in DCM dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-4-amino-3,4-dihydroquinoline.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for N-Boc-4-amino-3,4-dihydroquinoline.

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tert-butyl 1,2,3,4-tetrahydroquinolin-4-ylcarbamate (C14H20N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

Spectroscopic Characterization of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound, extrapolated from structurally similar molecules. These values should be considered as a guide for the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.5 | m | Chemical shifts are dependent on the substitution pattern of the benzene ring. |

| NH₂ | 1.5 - 3.0 | br s | Broad singlet, chemical shift can vary with solvent and concentration. Exchangeable with D₂O. |

| H-4 | 3.8 - 4.2 | m | |

| H-3 | 1.8 - 2.2 | m | |

| H-2 | 3.2 - 3.6 | m | |

| tert-Butyl | ~1.5 | s | Characteristic singlet for the 9 equivalent protons of the Boc protecting group. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbamate) | 154 - 156 | |

| Aromatic-C | 115 - 145 | |

| C(CH₃)₃ | ~80 | Quaternary carbon of the Boc group. |

| C-4 | 45 - 55 | |

| C-2 | 40 - 50 | |

| C-3 | 25 - 35 | |

| C(CH₃)₃ | ~28 | Methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | May appear as a doublet for a primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | Characteristic strong absorption for the Boc protecting group. |

| N-H Bend (Amine) | 1590 - 1650 | Medium-Strong | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |

| C-N Stretch | 1200 - 1300 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 249.16 | M = C₁₄H₂₀N₂O₂ (Exact Mass: 248.1525) |

| [M+Na]⁺ | 271.14 | |

| [M-Boc+H]⁺ | 149.09 | Fragmentation corresponding to the loss of the tert-butoxycarbonyl group. |

| [M-C₄H₉]⁺ | 192.08 | Fragmentation corresponding to the loss of the tert-butyl group. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is as follows.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shifts of labile protons (NH₂).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard can be added.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are generally required.[1]

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the thin solid film method are common techniques.[2][3]

-

Sample Preparation (Thin Solid Film Method): [2]

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition: [3]

-

Record a background spectrum of the empty spectrometer.

-

Place the salt plate with the sample film in the sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound due to the presence of the basic amino group.[4]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) can be added to the solution to promote protonation and enhance the signal in positive ion mode.

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and any other relevant adducts or fragments.

-

Compare the experimental mass to the calculated mass to confirm the molecular formula.

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for FT-IR and Mass Spectrometry analysis.

References

In-depth Technical Guide: 1H NMR Spectrum of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. Due to the absence of publicly available experimental spectral data for this specific compound (CAS Number: 944906-95-0), this guide will focus on a predicted spectrum based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities for each proton in the molecule. A comprehensive, standardized experimental protocol for acquiring such a spectrum is also provided. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Predicted ¹H NMR Spectral Data

The structure of this compound is presented below, with protons labeled for the purpose of spectral assignment.

Structure with Proton Labeling:

Caption: Molecular structure of this compound with proton labeling.

Based on the analysis of the molecular structure, the following table summarizes the predicted ¹H NMR spectral data. These predictions are based on typical chemical shift ranges for similar functional groups and spin-spin coupling patterns.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-7 | 7.2 - 7.4 | d (doublet) | ~ 7-8 | 1H |

| H-5 | 7.0 - 7.2 | d (doublet) | ~ 7-8 | 1H |

| H-6 | 6.8 - 7.0 | t (triplet) | ~ 7-8 | 1H |

| H-8 | 6.7 - 6.9 | t (triplet) | ~ 7-8 | 1H |

| H-4 | 4.0 - 4.2 | t (triplet) | ~ 6-7 | 1H |

| H-2eq | 3.8 - 4.0 | ddd (doublet of doublet of doublets) | J(2eq, 2ax) ≈ 12-14, J(2eq, 3eq) ≈ 2-4, J(2eq, 3ax) ≈ 2-4 | 1H |

| H-2ax | 3.2 - 3.4 | ddd (doublet of doublet of doublets) | J(2ax, 2eq) ≈ 12-14, J(2ax, 3ax) ≈ 10-12, J(2ax, 3eq) ≈ 4-6 | 1H |

| H-3eq | 2.0 - 2.2 | m (multiplet) | - | 1H |

| H-3ax | 1.7 - 1.9 | m (multiplet) | - | 1H |

| NH₂ | 1.5 - 2.5 | br s (broad singlet) | - | 2H |

| -C(CH₃)₃ | 1.4 - 1.6 | s (singlet) | - | 9H |

Rationale for Predicted Spectral Assignments

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons are attached to the benzene ring and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The electron-donating nature of the nitrogen atom and the dihydroquinoline ring system will influence their precise chemical shifts. The expected multiplicities are based on ortho and meta couplings.

-

H-4 Proton: This proton is a methine proton attached to a carbon bearing an amino group and adjacent to an aromatic ring. This environment is expected to deshield the proton, shifting it downfield. It is expected to appear as a triplet due to coupling with the two adjacent protons on C-3.

-

H-2 Protons: These are diastereotopic methylene protons adjacent to the nitrogen atom of the carbamate. The axial and equatorial protons will have different chemical shifts and coupling constants. The equatorial proton (H-2eq) is typically deshielded relative to the axial proton (H-2ax). Both will appear as complex multiplets due to geminal and vicinal couplings.

-

H-3 Protons: These are diastereotopic methylene protons. They will have different chemical shifts and will be split by each other (geminal coupling) and by the protons on C-2 and C-4 (vicinal coupling), resulting in complex multiplets.

-

Amino Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region of the spectrum, characteristic of the Boc protecting group.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

3.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound is not soluble in CDCl₃, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be tested.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 or 500 MHz |

| Nucleus | ¹H |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Spectral Width | 12-16 ppm |

| Number of Scans | 16-64 (depending on concentration) |

| Relaxation Delay (d1) | 1-2 seconds |

| Acquisition Time (aq) | 3-4 seconds |

| Temperature | 298 K (25 °C) |

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) for all multiplets.

Logical Relationships in the ¹H NMR Spectrum

The connectivity and spatial relationships between the protons in this compound can be visualized through a logical relationship diagram. This diagram illustrates the expected spin-spin coupling interactions that give rise to the observed signal multiplicities.

Caption: Diagram of predicted ¹H-¹H spin-spin coupling relationships.

Conclusion

Mass Spectrometry of Boc-Protected Amino-Dihydroquinolines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Boc-protected amino-dihydroquinolines, compounds of significant interest in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of complex nitrogen-containing molecules, and a thorough understanding of its behavior, alongside the fragmentation of the core dihydroquinoline structure, is crucial for accurate molecular characterization. This document outlines the fundamental principles of fragmentation for these molecules, details experimental protocols for their analysis, and presents data in a clear, comparative format.

Core Concepts in Fragmentation

The mass spectral fragmentation of Boc-protected amino-dihydroquinolines is characterized by two primary pathways that occur concurrently or sequentially: fragmentation of the Boc protecting group and fragmentation of the dihydroquinoline scaffold. The specific pathway and resulting ion intensities are influenced by the ionization technique employed, with Electrospray Ionization (ESI) and Electron Ionization (EI) being the most common.

Fragmentation of the Boc Protecting Group

The Boc group is notoriously labile under typical mass spectrometry conditions and exhibits a set of characteristic neutral losses and fragment ions. These fragmentation patterns are often the most dominant features in the mass spectrum.

Under ESI conditions, particularly in positive ion mode, the protonated molecule ([M+H]⁺) readily undergoes fragmentation. The primary pathways include:

-

Loss of isobutylene (C₄H₈): This is a hallmark fragmentation of the Boc group, resulting in a neutral loss of 56 Da. This occurs via a McLafferty-type rearrangement.[1]

-

Loss of the entire Boc group: A cleavage can result in the loss of the entire tert-butoxycarbonyl group, leading to a fragment corresponding to the deprotected amine. This corresponds to a loss of 100 Da.

-

Formation of the tert-butyl cation: The tert-butyl carbocation ([C₄H₉]⁺) is a stable species and is often observed as a prominent peak at m/z 57.

-

Sequential loss of CO₂: Following the loss of isobutylene, the resulting carbamic acid intermediate can lose carbon dioxide (44 Da).[2]

Under EI conditions, similar fragmentation is observed, with the tert-butyl cation (m/z 57) often being the base peak.

Fragmentation of the Dihydroquinoline Core

The fragmentation of the dihydroquinoline ring system is more complex and is influenced by the position of the amino group and other substituents. For 1,2,3,4-tetrahydroquinolines, which are structurally similar to dihydroquinolines, common fragmentation pathways have been identified. These include:

-

Loss of a hydrogen radical ([M-H]⁺): A common initial fragmentation step.

-

Loss of a methyl radical ([M-CH₃]⁺): If a methyl group is present.

-

Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring can occur, leading to characteristic fragments.

-

Loss of ethylene ([M-C₂H₄]⁺): Arising from the saturated portion of the ring.

In the case of quinoline derivatives, a characteristic fragmentation is the loss of hydrogen cyanide (HCN) from the molecular ion. While less likely in the fully saturated ring of a tetrahydroquinoline, this can be a relevant pathway for dihydroquinolines depending on the location of the double bond.

Quantitative Data Presentation

The following tables summarize the expected major fragment ions for a generic Boc-protected amino-dihydroquinoline under different ionization conditions. The relative intensities are illustrative and will vary based on the specific molecular structure and instrument parameters.

Table 1: Predicted ESI-MS/MS Fragmentation of a Boc-Protected Amino-Dihydroquinoline ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss/Fragment |

| [M+H]⁺ | [M+H - 56]⁺ | 56 | Isobutylene (C₄H₈) from Boc group |

| [M+H]⁺ | [M+H - 100]⁺ | 100 | Boc group (C₅H₈O₂) |

| [M+H]⁺ | 57 | - | tert-butyl cation ([C₄H₉]⁺) |

| [M+H - 56]⁺ | [M+H - 56 - 44]⁺ | 44 | Carbon dioxide (CO₂) |

| [M+H]⁺ | Varies | Varies | Fragments from dihydroquinoline core |

Table 2: Predicted EI-MS Fragmentation of a Boc-Protected Amino-Dihydroquinoline (M⁺˙)

| Fragment Ion (m/z) | Relative Intensity | Proposed Identity |

| M⁺˙ | Variable | Molecular Ion |

| M-15 | Variable | Loss of CH₃ |

| M-57 | High | Loss of tert-butyl radical |

| 57 | Often Base Peak | tert-butyl cation ([C₄H₉]⁺) |

| Varies | Variable | Fragments from dihydroquinoline core |

Experimental Protocols

The following are generalized protocols for the analysis of Boc-protected amino-dihydroquinolines by LC-MS and GC-MS. Optimization will be required for specific compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is suitable for the direct analysis of these compounds.

1. Sample Preparation:

- Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.

- Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically suitable.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions (ESI Positive Mode):

- Ion Source: Electrospray Ionization (ESI).

- Polarity: Positive.

- Capillary Voltage: 3.0-4.0 kV.

- Drying Gas (N₂) Flow: 8-12 L/min.

- Drying Gas Temperature: 300-350 °C.

- Nebulizer Pressure: 30-45 psi.

- Scan Range: m/z 50-1000.

- Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with collision energy optimized for the specific compound (typically in the range of 10-40 eV).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polarity of the amino group and the thermal lability of the Boc group, derivatization is often necessary for GC-MS analysis. However, direct injection can sometimes be used, though in-source fragmentation or degradation is common.[3]

1. Derivatization (Silylation):

- Dry an aliquot of the sample completely under a stream of nitrogen.

- Add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).

- Heat the mixture at 60-80 °C for 30-60 minutes.

- The resulting silylated derivative is then analyzed by GC-MS.

2. Chromatographic Conditions:

- Column: A low to mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

- Inlet Temperature: 250-280 °C (note: higher temperatures can cause degradation of the Boc group).[3]

- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

3. Mass Spectrometry Conditions (EI Mode):

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-600.

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical flow of analysis and the primary fragmentation pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Dihydroquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of dihydroquinoline derivatives, with a focus on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and elucidation of the intricate signaling pathways modulated by these promising compounds.

Anticancer Activity

Dihydroquinoline derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic effects of various dihydroquinoline derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of these findings is presented below.

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Quinoline 13 | HeLa (Cervical Cancer) | 8.3 | [1] |

| Tetrahydroquinoline 18 | HeLa (Cervical Cancer) | 13.15 | [1] |

| Quinoline 12 | PC3 (Prostate Cancer) | 31.37 | [1] |

| Quinoline 11 | PC3 (Prostate Cancer) | 34.34 | [1] |

| Compound 3c (3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [2] |

| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [2] | |

| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [2] | |

| DU145 (Prostate Carcinoma) | 12.0 ± 1.6 | [2] | |

| MCF7 (Breast Adenocarcinoma) | 14.6 ± 3.9 | [2] | |

| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 (Colon Cancer) | 12.04 ± 0.57 | [3] |

| A-549 (Lung Adenocarcinoma) | 12.55 ± 0.54 | [3] | |

| Compound 19b | HCT-116 (Colon Cancer) | 13.49 ± 0.20 | [3] |

| A-549 (Lung Adenocarcinoma) | 15.69 ± 2.56 | [3] | |

| Compound 19c | HCT-116 (Colon Cancer) | 12.96 ± 2.68 | [3] |

| A-549 (Lung Adenocarcinoma) | 28.44 ± 0.56 | [3] | |

| Compound 20a | HCT-116 (Colon Cancer) | 13.11 ± 1.55 | [3] |

| A-549 (Lung Adenocarcinoma) | 21.79 ± 0.22 | [3] | |

| Compound 3b (Quinoline-based dihydrazone derivative) | MCF-7 (Breast Cancer) | 7.016 | [4] |

| Compound 3c (Quinoline-based dihydrazone derivative) | MCF-7 (Breast Cancer) | 7.05 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Dihydroquinoline derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dihydroquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Dihydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Antimicrobial Activity

Dihydroquinoline derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

| Compound/Derivative Description | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based dihydrotriazine derivatives (93a-c) | Staphylococcus aureus | 2 | [5] |

| Escherichia coli | 2 | [5] | |

| Quinoline derivative 43a | Various bacterial strains | 0.62 | [5] |

| Quinolinium iodide salts (58-62) | Escherichia coli | 3.125 - 6.25 | [5] |

| 1,2-dihydroquinolines | Mycobacterium smegmatis mc² 155 | 0.9 - 7.5 (IC50) | [6] |

| Quinolone hydrazone derivatives (25, 26) | Aspergillus fumigatus | 0.98 | [6] |

| Candida albicans | 0.49 - 0.98 | [6] | |

| Streptococcus pneumoniae | 0.49 | [6] | |

| Staphylococcus aureus | 0.98 - 1.95 | [6] | |

| Escherichia coli | 0.49 | [6] | |

| Mycobacterium tuberculosis | 0.39 - 0.78 | [6] | |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Dihydroquinoline derivative stock solution

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the concentration to a specific McFarland standard (e.g., 0.5).

-

Serial Dilution: Prepare two-fold serial dilutions of the dihydroquinoline derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Dihydroquinoline derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for anti-inflammatory activity. The percentage of edema inhibition is a key parameter.

| Compound ID | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |

| Crude Mazaryun (low dose) | N/A | 1 hr | 10 | [2] |

| 5 hr | 19 | [2] | ||

| Crude Mazaryun (high dose) | N/A | 1 hr | 11.3 | [2] |

| 5 hr | 23.2 | [2] | ||

| Detoxified Mazaryun (low dose) | N/A | 1 hr | 12.7 | [2] |

| 5 hr | 19.3 | [2] | ||

| Detoxified Mazaryun (high dose) | N/A | 1 hr | 24.9 | [2] |

| 5 hr | 39.4 | [2] | ||

| Compound 1 (200 mg/kg) | 200 mg/kg | 4 hr | 96.31 | [7] |

| Compound 3 (200 mg/kg) | 200 mg/kg | 4 hr | 99.69 | [7] |

| Asparacosin A (10 mg/kg) | 10 mg/kg | 5 hr | Significant inhibition | [8] |

| Asparacosin A (20 mg/kg) | 20 mg/kg | 3 hr | Significant inhibition | [8] |

| Asparacosin A (40 mg/kg) | 40 mg/kg | 3 hr | Significant inhibition | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats or other suitable rodent model

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Dihydroquinoline derivative formulation for administration (e.g., oral gavage, intraperitoneal injection)

-

Plethysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the dihydroquinoline derivative or the standard drug to the respective groups of animals at a predetermined time before carrageenan injection. A control group receives the vehicle only.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dihydroquinoline derivatives can interfere with this pathway to exert their anti-inflammatory effects.[9][10]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. Dihydroquinoline derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant potential by scavenging free radicals.

Quantitative Antioxidant Activity Data

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant activity of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

| Compound/Extract | DPPH IC50 (µg/mL) | Reference |

| n-hexane extract of P. retrofractum Vahl. | 57.66 | [11] |

| ethyl acetate extract of P. retrofractum Vahl. | 66.12 | [11] |

| methanol extract of P. retrofractum Vahl. | 101.74 | [11] |

| Ascorbic Acid (Standard) | 66.12 | [11] |

| Trolox (Standard) | 3.765 | [12] |

| Ethanol extracts of non-roasting turmeric | 4.424 | [12] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Dihydroquinoline derivative stock solution

-

Standard antioxidant (e.g., ascorbic acid or Trolox)

-

96-well microplates

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Prepare serial dilutions of the dihydroquinoline derivative and the standard antioxidant in the same solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the diluted sample or standard to the respective wells. A control well should contain the DPPH solution and the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm. The violet color of the DPPH solution will fade in the presence of an antioxidant.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Plot the percentage of scavenging against the concentration to determine the IC50 value.[13]

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Dihydroquinoline derivatives have shown promise in protecting neurons from damage through various mechanisms, including antioxidant and anti-inflammatory actions.[14][15][16][17]

Experimental Insights

Studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) have demonstrated its neuroprotective effects in a rat model of cerebral ischemia/reperfusion. Administration of DHQ was found to:

-

Inhibit inflammation by reducing the expression of pro-inflammatory cytokines and NF-κB.[15][16][17]

-

Decrease apoptosis by reducing caspase activity and DNA fragmentation.[15][16]

Experimental Workflow: In Vitro Neuroprotection Assay

Conclusion

Dihydroquinoline derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for new and improved treatments for a range of human diseases.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dpph assay ic50: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. cris.bgu.ac.il [cris.bgu.ac.il]

- 16. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of Substituted Dihydroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of substituted dihydroquinolines, with a focus on their potential in oncology, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details critical experimental methodologies, and elucidates the underlying signaling pathways associated with their therapeutic effects.

Anticancer Applications

Substituted dihydroquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery essential for tumor growth and proliferation.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various substituted dihydroquinolines has been quantified using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

| Compound Class/Reference | Cancer Cell Line | IC50 (µM) | Citation |

| Tetrahydroquinolines | H460 (Lung Carcinoma) | 4.9 ± 0.7 | |

| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | ||

| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | ||

| Pyrazolo-quinoline Derivative (15) | MCF-7 (Breast Adenocarcinoma) | < 100 | [1] |

| HepG2 (Hepatocellular Carcinoma) | < 100 | [1] | |

| A549 (Lung Carcinoma) | < 100 | [1] | |

| Tetrahydroquinolinone (20d) | HCT-116 (Colon Carcinoma) | 1.21 ± 0.13 | [2] |

| 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag) | SNB19 (Glioblastoma) | 38.3 | [1] |

| LN229 (Glioblastoma) | 40.6 | [1] | |

| Dihydroindolo[2,1-a]isoquinolines (6c) | Tubulin Polymerization | 3.1 ± 0.4 | [3] |

Mechanisms of Anticancer Activity

Substituted dihydroquinolines exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Many dihydroquinoline derivatives trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[4][5] A novel tetrahydroquinoline derivative, 4ag, has been shown to induce apoptosis in glioblastoma cells by generating reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and activates caspases-3/7.[1]

Certain dihydroquinoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, some tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase.[4] This is often achieved by interfering with the function of microtubules, essential components of the mitotic spindle.[3][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. sid.ir [sid.ir]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutics is paramount. Among these, tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate has emerged as a critical intermediate, providing a versatile platform for the development of a new generation of drug candidates. This technical guide offers an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this key molecule, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Amino-3,4-dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THIQ) and its dihydroquinoline analogues are privileged structures in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an amino group at the 4-position, combined with the protective tert-butoxycarbonyl (Boc) group on the nitrogen of the dihydroquinoline ring system, endows this compound with a unique combination of reactivity and stability. This makes it an ideal starting point for the synthesis of diverse libraries of compounds targeting various disease areas. The Boc group serves as a crucial protecting group, allowing for selective modifications at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine for further functionalization.

Synthetic Pathways and Methodologies

The synthesis of the core intermediate, this compound, is a critical first step in its journey toward bioactive derivatives. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively detailed in the literature, its synthesis can be inferred from established methods for similar 4-amino-tetrahydroquinoline structures. A common strategy involves a multi-step sequence starting from a suitable quinoline precursor.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for the preparation of the core intermediate.

Experimental Protocol: General Procedure for the Synthesis of 4-Aminoquinoline Derivatives (by analogy)

A representative method for the synthesis of 4-aminoquinoline derivatives, which can be adapted for the specific target molecule, involves the nucleophilic substitution of a 4-chloroquinoline precursor.

-

Reaction Setup: A mixture of a 4-chloro-7-substituted-quinoline (1 equivalent) and the desired amine (2-3 equivalents) is prepared.

-

Solvent and Conditions: The reaction can be carried out neat or in a suitable solvent such as tert-butanol. The mixture is typically heated to 80-130°C for several hours.

-

Work-up: After cooling, the reaction mixture is diluted with an organic solvent like dichloromethane. The organic layer is then washed sequentially with an aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel.

Derivatization and Structure-Activity Relationship (SAR) Studies

The primary amino group at the 4-position of this compound serves as a versatile handle for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies. This amino group can be acylated, alkylated, or used in reductive amination reactions to generate a diverse library of derivatives.

Caption: Key derivatization pathways from the core intermediate.

Therapeutic Applications and Biological Activities of Derivatives

Derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential in various therapeutic areas. The strategic modification of the 4-amino group of the dihydroquinoline core has led to the discovery of potent inhibitors of key biological targets.

Kinase Inhibitors in Oncology and Inflammation

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several studies have highlighted the potential of 4-aminoquinoline derivatives as potent kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors:

A series of 4-aminoquinoline-3-carboxamide derivatives have been identified as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell receptor signaling.[1] These compounds have shown promise for the treatment of rheumatoid arthritis.[1]

Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors:

Novel 4-aminoquinoline-based derivatives have been designed and synthesized as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator of immune signaling.[2] One of the lead compounds demonstrated high affinity and selectivity for RIPK2 and exhibited cellular anti-inflammatory effects.[2]

Table 1: Quantitative Biological Data for 4-Aminoquinoline Kinase Inhibitor Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 25 | BTKWT | 5.3 | [1] |

| 25 | BTKC481S | 39 | [1] |

| 14 | RIPK2 | 5.1 ± 1.6 | [2] |

| Ponatinib | RIPK2 | 8.2 ± 2.9 | [2] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase is as follows:

-

Reagents: Recombinant human kinase, appropriate substrate, ATP, and test compounds.

-

Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of the test compound in an appropriate buffer.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Anticancer and Cytotoxic Activity

The 4-aminoquinoline scaffold is also a promising framework for the development of novel anticancer agents. The mechanism of action often involves the inhibition of key cellular processes in cancer cells.

Cytotoxicity against Breast Cancer Cell Lines:

A series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB-468. Several compounds exhibited significant cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB-468) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Future Perspectives and Conclusion

The this compound scaffold represents a highly valuable and versatile platform in the field of drug discovery. Its strategic design allows for the efficient synthesis of diverse libraries of compounds with a wide range of biological activities. The demonstrated success in developing potent kinase inhibitors and cytotoxic agents from this core structure underscores its immense potential.

Caption: The logical flow of drug discovery starting from the core molecule.

References

- 1. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Dihydroquinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects. This technical guide provides an in-depth overview of the discovery and synthesis of novel dihydroquinoline scaffolds, presenting detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Synthetic Strategies for Dihydroquinoline Scaffolds

The construction of the dihydroquinoline nucleus can be achieved through various synthetic methodologies, ranging from classical multicomponent reactions to modern catalytic strategies. This section details three prominent and versatile methods for the synthesis of these valuable heterocyclic compounds.

Three-Component Synthesis of Dihydroquinoline Embelin Derivatives

A robust and efficient method for the synthesis of dihydroquinoline derivatives involves a one-pot, three-component reaction of an aromatic amine, an aromatic aldehyde, and a 1,3-dicarbonyl compound.[1] This approach allows for the rapid generation of molecular diversity.

Experimental Protocol:

A mixture of embelin (1.0 mmol), an aromatic aldehyde (1.0 mmol), an aniline (1.0 mmol), and a catalytic amount of a Lewis acid such as silver trifluoromethanesulfonate (AgOTf) is heated in a suitable solvent (e.g., ethanol) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired dihydroquinoline embelin derivative.[1]

Catalytic Annulation of α,β-Unsaturated N-Arylamides

The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be effectively achieved through the catalytic annulation of readily available α,β-unsaturated N-arylamides. This strategy encompasses various modes of activation, including electrophilic, radical, and photochemical cyclizations.[2]

Experimental Protocol:

To a solution of the α,β-unsaturated N-arylamide (1.0 mmol) in a suitable solvent (e.g., acetonitrile/water), a catalyst (e.g., AgNO₃) and an oxidant (e.g., K₂S₂O₈) are added.[3] The reaction mixture is then stirred at a specified temperature for a designated time, with progress monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The residue is purified by column chromatography to yield the 3,4-dihydroquinolin-2(1H)-one.[3]

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

A novel and efficient approach to 1,2-dihydroquinolines is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes.[4][5][6] This method offers a mild and selective route to this class of dihydroquinolines.

Experimental Protocol:

The N-prenylated 2-aminobenzaldehyde substrate (1.0 mmol) and a bicyclic hydrazine catalyst (e.g., 10 mol%) are dissolved in an alcohol solvent (e.g., isopropanol) in a sealed tube. The reaction mixture is heated at a specific temperature (e.g., 120-140 °C) for a set period.[4] The reaction is monitored by NMR spectroscopy or TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography to give the corresponding 1,2-dihydroquinoline.[4]

Biological Activities and Quantitative Data

Dihydroquinoline derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The following tables summarize the in vitro anticancer activity of representative novel dihydroquinoline scaffolds.

| Compound | HCT-116 (Colon) | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) | Reference |

| Dihydroquinoline Embelin Derivative 1 | > 40 µM | - | - | > 40 µM | [1] |

| Dihydroquinoline Embelin Derivative 2 | > 40 µM | - | - | > 40 µM | [1] |

| 3,4-Diaryl-Tetrahydroquinoline 3c | 4.4 ± 1.3 µM | 4.9 ± 0.7 µM | - | - | [7] |

| Quinoline-based Dihydrazone 3b | - | - | - | 7.016 µM | [7] |

| Quinoline-based Dihydrazone 3c | - | 34.32 µM | - | 7.05 µM | [7] |

| Quinoline-Chalcone Derivative 12e | 5.34 µM | - | - | 5.21 µM | [8] |

Table 1: IC50 values of novel dihydroquinoline derivatives against various human cancer cell lines.

| Compound | MGC-803 (Gastric) | BEL-7402 (Hepatoma) | BGC-823 (Gastric) | Reference |

| Quinoline-based Dihydrazone 3c | - | - | - | [7] |

| Quinoline-Chalcone Derivative 12e | 1.38 µM | - | - | [8] |

Table 2: IC50 values of additional novel dihydroquinoline derivatives against human cancer cell lines.

Signaling Pathways and Mechanisms of Action

The anticancer effects of many dihydroquinoline derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical cascades frequently targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers. Dihydroquinoline derivatives have been shown to inhibit this pathway at various nodes.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dihydroquinoline derivatives.

MAPK/ERK Signaling Pathway Inhibition

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is common in cancer, making it an attractive therapeutic target.

Caption: Inhibition of the MAPK/ERK signaling pathway by dihydroquinoline derivatives.

Experimental and Synthetic Workflows

The successful discovery and development of novel dihydroquinoline scaffolds rely on a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

Caption: General experimental workflow for the synthesis and evaluation of dihydroquinolines.

Caption: Logical relationship of synthetic approaches to novel dihydroquinoline scaffolds.

References

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the synthesis of the key intermediate, tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, followed by a reductive amination to yield the target compound.

I. Synthetic Pathway Overview